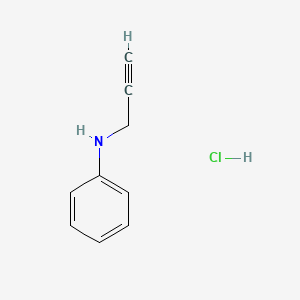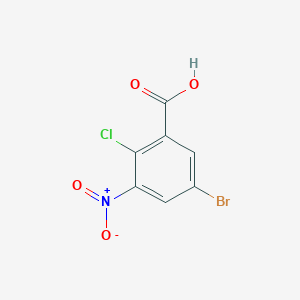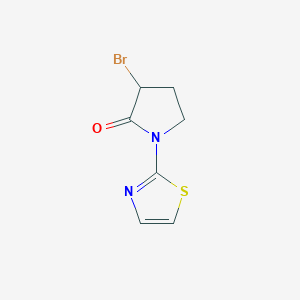![molecular formula C13H18N2O2 B1322436 1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone CAS No. 359841-43-3](/img/structure/B1322436.png)
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone, also known as AHPPE, is an organic molecule that has been extensively studied in recent years due to its potential applications in a variety of scientific fields. The molecule is a derivative of piperidine, a cyclic amine, and has a molecular weight of 183.24 g/mol. AHPPE has been found to possess a wide range of biological activities, including antiviral, antibacterial, and antineoplastic activities. This molecule has also been studied for its potential to act as an enzyme inhibitor and for its ability to modulate cell signaling pathways.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone and its derivatives are primarily explored for their antimicrobial properties. Research has shown that such compounds, through their synthesis, exhibit activity against both gram-positive and gram-negative bacteria. This application is significant in the pharmaceutical industry, especially in the development of new antimicrobial agents (Wanjari, 2020).
Photocatalysis and CO2 Utilization
The compound has been used in studies involving photocatalysis, specifically in the hydrocarboxylation of imines with carbon dioxide (CO2). This process contributes to the generation of disubstituted amino acids and unsaturated acid derivatives, highlighting its potential in sustainable chemistry and environmental applications (Gordon, Hosten, & Ogunlaja, 2022).
Photoremovable Protecting Group for Carboxylic Acids
In organic synthesis, a variant of this compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been used as a photoremovable protecting group for carboxylic acids. This application is crucial in the synthesis of various organic compounds, where selective protection and deprotection of functional groups are needed (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Molecular Docking and ADMET Studies
The compound has been subject to molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, indicating its potential in the development of antimicrobial drugs. These studies help in understanding the binding efficacy of the compound with target proteins and predict its pharmacokinetic properties (Sri Satya, V., & Aiswariya, 2022).
Antimicrobial Activity in Various Derivatives
Several derivatives of 1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone have been synthesized and studied for their antimicrobial activity. This research contributes to the broader field of medicinal chemistry and drug development (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Magnetic Properties and Hirshfeld Surface Analysis
The compound and its variants have been used in the study of magnetic properties and Hirshfeld surface analysis in materials science. This involves the examination of intermolecular interactions and magnetic behavior in synthesized cobalt cubane clusters (Zhang, Deng, Zhang, & Zhang, 2019).
Antifungal and Fungitoxicity Studies
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone derivatives have been synthesized and evaluated for their fungitoxic properties. These studies contribute to the field of agricultural chemistry, offering potential solutions for plant disease control (Mehton, Sharma, & Rai, 2009).
Propiedades
IUPAC Name |
1-[2-amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)12-8-10(2-3-13(12)14)15-6-4-11(17)5-7-15/h2-3,8,11,17H,4-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBULKKBNMPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626059 |
Source


|
| Record name | 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359841-43-3 |
Source


|
| Record name | 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


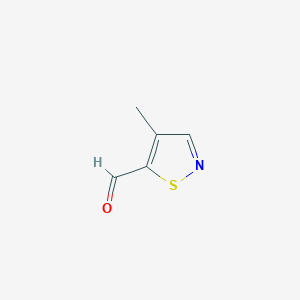
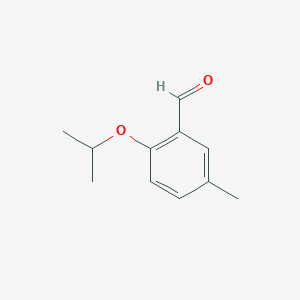
![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

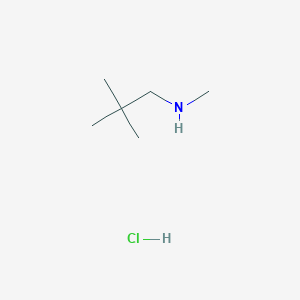

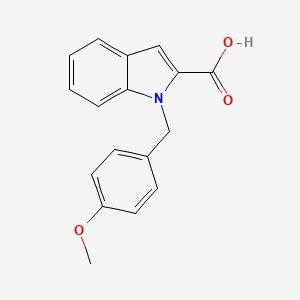
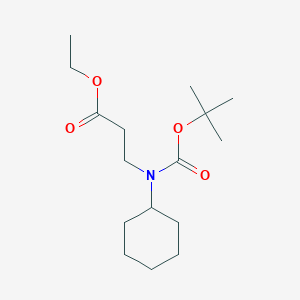
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)
